Cas no 500718-18-3 (2-Amino-2-(3-methylthiophen-2-yl)acetic acid)

2-Amino-2-(3-methylthiophen-2-yl)acetic acid is a specialized organic compound featuring a thiophene ring substituted with a methyl group at the 3-position and an amino-acetic acid functional group. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of both amino and carboxyl groups allows for versatile reactivity, enabling its use in peptide coupling and heterocyclic chemistry. Its thiophene moiety contributes to enhanced electronic properties, making it useful in materials science applications. The compound is typically characterized by high purity and stability, ensuring consistent performance in synthetic workflows.
2-Amino-2-(3-methylthiophen-2-yl)acetic acid structure
500718-18-3 structure
Product Name:2-Amino-2-(3-methylthiophen-2-yl)acetic acid
CAS No:500718-18-3
MF:C7H9NO2S
MW:171.216860532761
MDL:MFCD02662498
CID:859131
PubChem ID:4396320
Update Time:2025-05-20

2-Amino-2-(3-methylthiophen-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-2-(3-methylthiophen-2-yl)acetic acid
    • 2-(3-Methylthiophen-2-yl)glycine
    • Amino-(3-methyl-thiophen-2-yl)-acetic acid
    • AC1NA5CD
    • AG-F-67902
    • ANW-60899
    • CTK4J2057
    • MolPort-012-814-502
    • AKOS010601280
    • DTXSID40402827
    • SY044855
    • AMINO(3-METHYLTHIOPHEN-2-YL)ACETIC ACID
    • 500718-18-3
    • A50308
    • SCHEMBL11902940
    • amino(3-methyl-2-thienyl)acetic acid
    • EN300-1259856
    • DB-071097
    • 2-Amino-2-(3-methyl-2-thienyl)acetic Acid
    • BS-9783
    • MFCD02662498
    • CS-0279527
    • MDL: MFCD02662498
    • Inchi: 1S/C7H9NO2S/c1-4-2-3-11-6(4)5(8)7(9)10/h2-3,5H,8H2,1H3,(H,9,10)
    • InChI Key: PHUPHROQPYXKBX-UHFFFAOYSA-N
    • SMILES: S1C=CC(C)=C1C(C(=O)O)N

Computed Properties

  • Exact Mass: 171.03500
  • Monoisotopic Mass: 171.03539970g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.6
  • Topological Polar Surface Area: 91.6Ų

Experimental Properties

  • Boiling Point: 324.6 ℃ at 760 mmHg
  • PSA: 91.56000
  • LogP: 1.84120

2-Amino-2-(3-methylthiophen-2-yl)acetic acid Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Amino-2-(3-methylthiophen-2-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:500718-18-3)2-Amino-2-(3-methylthiophen-2-yl)acetic acid
Order Number:A848091
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:18
Price ($):443.0
Email:sales@amadischem.com

Additional information on 2-Amino-2-(3-methylthiophen-2-yl)acetic acid

Introduction to 2-Amino-2-(3-methylthiophen-2-yl)acetic Acid (CAS No. 500718-18-3) and Its Emerging Applications in Chemical Biology

2-Amino-2-(3-methylthiophen-2-yl)acetic acid, identified by the CAS number 500718-18-3, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the class of thiol-based derivatives, featuring a thiophene ring substituted with a methyl group at the 3-position and an acetic acid moiety linked via an amino group. The presence of both aromatic and acyclic functional groups makes it a versatile scaffold for drug discovery and material science applications.

The molecular structure of 2-amino-2-(3-methylthiophen-2-yl)acetic acid consists of a central carbon atom double-bonded to a nitrogen atom, forming part of the thiophene ring, which is further substituted with a methyl group at the 3-position. The other positions on the thiophene ring are occupied by hydrogen atoms, while the acetic acid group is attached through an amino linkage. This arrangement imparts distinct electronic and steric properties, making it an attractive candidate for further chemical modifications and functionalization.

In recent years, there has been growing interest in thiophene derivatives due to their broad spectrum of biological activities. These compounds have been explored for their potential applications in pharmaceuticals, agrochemicals, and materials science. Specifically, 2-amino-2-(3-methylthiophen-2-yl)acetic acid has shown promise as a precursor in the synthesis of bioactive molecules. Its structural motif is reminiscent of natural products and pharmacologically relevant compounds, suggesting that it may serve as a valuable building block for designing novel therapeutic agents.

One of the most compelling aspects of 2-amino-2-(3-methylthiophen-2-yl)acetic acid is its ability to undergo various chemical transformations. The amino group can be acylated, alkylated, or otherwise modified to introduce additional functional groups, while the thiophene ring can be further derivatized through cross-coupling reactions such as Suzuki or Heck couplings. These reactions allow for the creation of complex molecular architectures with tailored biological properties.

Recent studies have highlighted the potential of 2-amino-2-(3-methylthiophen-2-yl)acetic acid in the development of novel antimicrobial agents. The thiophene moiety has been shown to exhibit inhibitory effects against certain bacterial strains, possibly by interfering with essential metabolic pathways. Additionally, the compound’s ability to form hydrogen bonds due to its amino and carboxylic acid groups suggests that it may interact with biological targets in a manner similar to known pharmacophores.

The synthesis of 2-amino-2-(3-methylthiophen-2-yl)acetic acid can be achieved through multiple routes, depending on the desired purity and scale of production. One common approach involves the condensation of 3-methylthiophene-2-carboxylic acid with ammonia or ammonium hydroxide under controlled conditions. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to introduce additional substituents onto the thiophene ring.

In conclusion, 2-amino-2-(3-methylthiophen-2-yl)acetic acid (CAS No. 500718-18-3) represents a promising compound in chemical biology with diverse applications ranging from drug discovery to material science. Its unique structural features and reactivity make it an excellent candidate for further exploration and development. As research in this field continues to advance, it is likely that new applications for this compound will emerge, further solidifying its importance in scientific endeavors.

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Amadis Chemical Company Limited
(CAS:500718-18-3)2-Amino-2-(3-methylthiophen-2-yl)acetic acid
A848091
Purity:99%
Quantity:5g
Price ($):443.0
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